Ethoxyfen-ethyl

Herbicide efficacy Soybean weed control PPO inhibitor

Ethoxyfen-ethyl (CAS 131086-42-5, C₁₉H₁₅Cl₂F₃O₅) is a diphenyl ether post-emergence herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor, classified under HRAC Group E and WSSA Group 14. The compound is a chiral molecule with a molecular weight of 451.23 g/mol, historically applied for control of annual broad-leaved weeds and grasses in soybeans, peanuts, wheat, and barley.

Molecular Formula C19H15Cl2F3O5
Molecular Weight 451.2 g/mol
CAS No. 131086-42-5
Cat. No. B1591885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxyfen-ethyl
CAS131086-42-5
Molecular FormulaC19H15Cl2F3O5
Molecular Weight451.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1
InChIKeyLUZZPGJQJKMMDM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxyfen-ethyl CAS 131086-42-5: Diphenyl Ether PPO-Inhibiting Herbicide Baseline Profile


Ethoxyfen-ethyl (CAS 131086-42-5, C₁₉H₁₅Cl₂F₃O₅) is a diphenyl ether post-emergence herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor, classified under HRAC Group E and WSSA Group 14 [1]. The compound is a chiral molecule with a molecular weight of 451.23 g/mol, historically applied for control of annual broad-leaved weeds and grasses in soybeans, peanuts, wheat, and barley [2]. Ethoxyfen-ethyl is considered an obsolete active substance not currently approved in the European Union under EC Regulation 1107/2009 and is intended for research and laboratory applications only [3].

Why Ethoxyfen-ethyl Cannot Be Generically Substituted with Other Diphenyl Ether Herbicides


Substitution among diphenyl ether (DPE) PPO inhibitors is not scientifically valid due to marked differences in structural determinants that govern weed control spectrum, crop selectivity, and environmental fate. Ethoxyfen-ethyl contains a unique (2S)-1-ethoxy-1-oxopropan-2-yl ester moiety attached to a 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate core, which distinguishes it structurally from nitrophenyl ether analogs such as acifluorfen, fomesafen, and lactofen [1]. Small structural modifications in DPE herbicides can produce substantial alterations in herbicidal activity profiles that cannot be predicted from chemical structure alone [2]. In silico molecular simulation studies have demonstrated that ethoxyfen and its structural analogs exhibit differential binding interactions with thyroid hormone-related proteins, underscoring that even closely related DPE pesticides cannot be assumed to possess equivalent toxicological or environmental behavior profiles [3].

Ethoxyfen-ethyl Quantitative Evidence Guide: Comparator-Based Differentiation Data


Ethoxyfen-ethyl vs. Fomesafen: Efficacy Against Broadleaf Weeds in Soybean at Reduced Application Rates

Ethoxyfen-ethyl demonstrates superior broadleaf weed control efficacy relative to fomesafen at substantially lower application rates under controlled greenhouse conditions. A 30% aqueous solution of ethoxyfen-ethyl applied post-emergence at 20 mL a.i.·hm⁻² achieved higher weed control efficacy than a 25% fomesafen aqueous solution applied at 300 mL a.i.·hm⁻², representing a 15-fold reduction in active ingredient dosage while maintaining superior efficacy [1]. At 20–30 mL a.i.·hm⁻², visual weed control ratings for broadleaf weeds reached 78–82.5% at 4 days post-treatment and 88–91% at 7 days post-treatment, with partial activity also observed against grass weeds [1].

Herbicide efficacy Soybean weed control PPO inhibitor

Ethoxyfen-ethyl Soil Residual Profile: No Detectable Carryover Effects on Subsequent Rotational Crops

Ethoxyfen-ethyl exhibits a favorable soil residual profile characterized by no detectable carryover effects on rotational crops. In soybean field application studies, ethoxyfen-ethyl demonstrated no soil residual activity: corn and wheat planted one month after herbicide application showed normal emergence and growth without any detectable adverse effects [1]. This contrasts with several other diphenyl ether herbicides including fomesafen, which is known for extended soil persistence and documented carryover injury to rotational crops such as corn, sorghum, and sugarbeets under certain conditions [2].

Soil persistence Crop rotation safety Environmental fate

Ethoxyfen-ethyl Chiral Resolution: Enantiomeric Separation Achieved for Quality Control and Bioactivity Studies

Ethoxyfen-ethyl is a chiral molecule possessing a stereocenter that gives rise to two enantiomers, a structural feature not shared by all diphenyl ether herbicides. The enantioseparation of ethoxyfen-ethyl has been successfully achieved for the first time using a cellulose-tris(3,5-dimethylphenylcarbamate)-based chiral stationary phase with hexane/isopropanol mobile phases, achieving a resolution factor of 3.95 at 1% isopropanol concentration [1]. As isopropanol concentration decreased from higher percentages to 1%, the resolution factors increased progressively [1]. This analytical capability enables precise enantiomeric purity determination, which is essential for research applications investigating enantiomer-specific bioactivity or degradation pathways.

Chiral chromatography Enantiomeric separation Analytical quality control

Ethoxyfen-ethyl Adjuvant Synergy: Methylated Vegetable Oil Enhances Herbicidal Activity

The herbicidal activity of ethoxyfen-ethyl can be significantly enhanced through the addition of methylated vegetable oil (MSO) adjuvant. Greenhouse and field studies demonstrate that adding MSO at 0.5% of spray volume markedly improves ethoxyfen-ethyl activity, enabling effective weed control at the recommended application rate of 20–30 mL a.i.·hm⁻² [1]. Without MSO adjuvant, higher rates or reduced efficacy may be observed. This adjuvant responsiveness represents a formulation optimization parameter that may differ from other PPO inhibitors, which can exhibit variable responses to different adjuvant classes.

Adjuvant effects Methylated seed oil Herbicide formulation

Ethoxyfen-ethyl Crop Safety Profile: Transient Soybean Phytotoxicity with Full Recovery

Ethoxyfen-ethyl exhibits a defined crop safety profile in soybean characterized by initial transient phytotoxicity followed by full recovery. Post-emergence application causes some degree of crop injury that increases with application rate; however, soybean plants gradually recover to normal growth [1]. At higher concentrations (100–120 mL a.i.·hm⁻²), seedling death was observed, and the phytotoxicity level was approximately comparable to that of acifluorfen [1]. Based on the balance between weed control efficacy and crop safety, the optimal recommended application rate in soybean is 20–30 mL a.i.·hm⁻² with the inclusion of 0.5% MSO adjuvant [1].

Crop safety Phytotoxicity Soybean tolerance

Ethoxyfen-ethyl Best Research and Industrial Application Scenarios


Soybean Post-Emergence Broadleaf Weed Control Research with Reduced Active Ingredient Inputs

Ethoxyfen-ethyl is ideally suited for research programs investigating low-rate PPO inhibitor efficacy in soybean weed control. The compound demonstrates effective broadleaf weed control at 20–30 mL a.i.·hm⁻² with 0.5% MSO adjuvant, achieving 88–91% visual control at 7 days post-treatment while using approximately 15-fold lower active ingredient than fomesafen [1]. This profile enables comparative efficacy studies, rate-response investigations, and exploration of ultra-low-rate PPO inhibitor applications in legume crops.

Rotational Crop Safety and Soil Residual Studies in Integrated Weed Management

Ethoxyfen-ethyl provides a valuable reference compound for soil persistence and rotational crop safety studies. The herbicide exhibits no detectable soil residual activity at one month post-application, permitting normal corn and wheat emergence and growth without carryover effects [1]. This characteristic distinguishes ethoxyfen-ethyl from more persistent PPO inhibitors and makes it useful as a negative control or comparator in soil dissipation and crop rotation interval research.

Chiral Herbicide Enantiomer Bioactivity and Environmental Fate Research

As a chiral diphenyl ether herbicide with established enantiomeric separation methodology (resolution factor 3.95 on cellulose-based CSP) [2], ethoxyfen-ethyl serves as a model compound for investigating enantiomer-specific differences in herbicidal activity, degradation kinetics, and environmental behavior. The validated HPLC separation protocol enables researchers to prepare enantiopure fractions for comparative bioassays, toxicology assessments, and chiral stability studies under field conditions.

Adjuvant-Herbicide Interaction and Formulation Optimization Studies

The documented synergy between ethoxyfen-ethyl and methylated vegetable oil (MSO) adjuvant provides a useful model system for adjuvant-herbicide interaction research. The marked improvement in activity with 0.5% MSO addition [1] makes ethoxyfen-ethyl suitable for studies examining the mechanisms of adjuvant-enhanced cuticular penetration, retention, or uptake in PPO inhibitor applications, as well as comparative studies across different adjuvant classes.

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